molecular formula C8H9NO2 B2440446 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde CAS No. 1018584-77-4

4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde

Cat. No. B2440446
CAS RN: 1018584-77-4
M. Wt: 151.165
InChI Key: OBILEGQRRXMNDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde involves the conversion of a substituted phenylacetic acid to the corresponding nitrile, followed by a cyclization reaction to form the isoxazole ring. The resulting isoxazole is then oxidized to the aldehyde using a mild oxidizing agent.


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The empirical formula of 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde is C8H9NO3, and its molecular weight is 167.16 . The InChI key is JKHQSWWAHWCDFB-UHFFFAOYSA-N .

Scientific Research Applications

Application in Synthesis and Structure Analysis

  • The compound's derivatives play a role in the formation of complex heterocycles, as seen in a study where 4-oxo-4H-[1]benzopyran-3-carbaldehyde reacted with 1,2-benzenediamine to form unique structures, analyzed using X-ray structure analysis (Rihs, Sigg, Hass, & Winkler, 1985).

Role in Heterocyclic Chemistry

  • Isoxazoles, closely related to 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbaldehyde, are significant in pharmaceutical sciences. A study explored the base-mediated rearrangement of substituted oxetanes to form isoxazoles, highlighting their importance in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).

Involvement in Biological Studies

  • A derivative, 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones, was synthesized for anti-inflammatory activities and molecular docking studies, demonstrating the compound's potential in biological evaluations (Dengale et al., 2021).

Contribution to Organic Synthesis Techniques

  • Its derivatives have been used in the alkylation of enolates, leading to the formation of bi- and tetracyclic derivatives, which shows its utility in complex organic synthesis (Khripach & Ivanova, 1990).

Development of Sensing Technologies

  • A study on the aldehyde donor substituted phenanthridine conjugated probe showed its application in developing sensors for biogenic primary amines, indicating its utility in creating sensitive and selective detection systems (Saravanakumar et al., 2020).

Exploration of Tautomeric Equilibrium

  • The study of dibenzo(benzo)-18-crown-6-containing N-arylimines showed tautomeric equilibrium between benzoid and quinoid forms, providing insights into the behavior of such compounds in various environments (Dubonosov et al., 2009).

Enabling Advanced Synthetic Methods

  • A study on the synthesis of isoxazole carbaldehydes and their conversion to isoxazolyl-1,4-dihydropyridines demonstrated the use of 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbaldehyde in enabling novel synthetic pathways (Mirzaei et al., 2003).

properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBILEGQRRXMNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde

CAS RN

1018584-77-4
Record name 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde
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